pan-KRAS-IN-10

Description

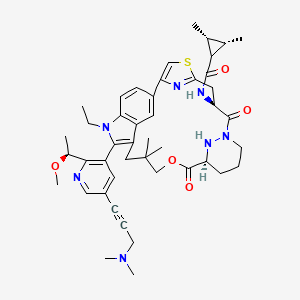

Structure

2D Structure

Properties

Molecular Formula |

C45H57N7O5S |

|---|---|

Molecular Weight |

808.0 g/mol |

IUPAC Name |

cis-(2R,3S)-N-[(7S,13S)-20-[5-[3-(dimethylamino)prop-1-ynyl]-2-[(1S)-1-methoxyethyl]-3-pyridinyl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C45H57N7O5S/c1-10-51-37-16-15-30-20-31(37)33(41(51)32-19-29(13-11-17-50(7)8)23-46-40(32)28(4)56-9)22-45(5,6)25-57-44(55)34-14-12-18-52(49-34)43(54)35(21-38-47-36(30)24-58-38)48-42(53)39-26(2)27(39)3/h15-16,19-20,23-24,26-28,34-35,39,49H,10,12,14,17-18,21-22,25H2,1-9H3,(H,48,53)/t26-,27+,28-,34-,35-,39?/m0/s1 |

InChI Key |

GKQWLLRSRMMAGU-BGVZMYBHSA-N |

Isomeric SMILES |

CCN1C2=C3C=C(C=C2)C4=CSC(=N4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN(C)C)[C@H](C)OC)(C)C)NC(=O)C7[C@@H]([C@@H]7C)C |

Canonical SMILES |

CCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN(C)C)C(C)OC)(C)C)NC(=O)C7C(C7C)C |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of Pan-KRAS Inhibitors

This guide provides a comprehensive overview of the mechanism of action of pan-KRAS inhibitors, a promising class of molecules for the treatment of KRAS-driven cancers. While specific data on the recently identified pan-KRAS-IN-10 is limited, this document will detail the core mechanisms employed by well-characterized pan-KRAS inhibitors, supported by quantitative data, experimental protocols, and visual diagrams.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in signal transduction, regulating critical cellular processes such as proliferation, survival, and differentiation.[1][2][3] Activating mutations in the KRAS gene are found in over 90% of pancreatic ductal adenocarcinomas (PDACs), as well as a significant percentage of colorectal and non-small cell lung cancers, making it a highly sought-after therapeutic target.[2][4] The development of inhibitors that can target a broad range of KRAS mutants, so-called pan-KRAS inhibitors, represents a significant advancement in the field of oncology.[5] These inhibitors offer the potential to treat a wider patient population and overcome resistance mechanisms associated with mutant-specific inhibitors.[5][6][7]

Core Mechanism of Action: Targeting the KRAS "On-Off" Switch

KRAS cycles between an active, guanosine triphosphate (GTP)-bound "on" state and an inactive, guanosine diphosphate (GDP)-bound "off" state.[1] Pan-KRAS inhibitors primarily function by disrupting this cycle, thereby preventing the activation of downstream oncogenic signaling pathways. Several distinct mechanisms of action have been identified for different classes of pan-KRAS inhibitors.

1. Inhibition of Guanine Nucleotide Exchange Factor (GEF) Interaction

One major strategy employed by pan-KRAS inhibitors is to block the interaction between KRAS and Son of Sevenless 1 (SOS1), a key guanine nucleotide exchange factor (GEF).[1] SOS1 facilitates the exchange of GDP for GTP, thereby activating KRAS. By disrupting the KRAS-SOS1 interaction, these inhibitors prevent KRAS activation.

-

Examples: BI-2852 and BAY-293 are two well-characterized pan-KRAS inhibitors that function by inhibiting the KRAS-SOS1 interaction.[1] This leads to the suppression of downstream signaling and a reduction in cancer cell proliferation.[1]

2. Binding to the Inactive State of KRAS

Another class of pan-KRAS inhibitors selectively binds to the inactive, GDP-bound conformation of KRAS. This binding event traps KRAS in its "off" state, preventing its subsequent activation by GEFs.

-

Examples: BI-2493 and BI-2865 are pan-KRAS inhibitors that target the inactive "OFF" state of KRAS, demonstrating potent antitumor activity in preclinical models.[8] This mechanism has shown efficacy in tumors with KRAS wild-type amplification.[8]

3. Allosteric Inhibition of Effector Binding

Some pan-KRAS inhibitors bind to allosteric pockets on the KRAS protein, inducing conformational changes that prevent the binding of downstream effector proteins, such as RAF and PI3K, even when KRAS is in its active GTP-bound state.

-

Example: While the provided search results do not explicitly name a pan-KRAS inhibitor with this precise mechanism, the discovery of allosteric pockets on KRAS has opened up this avenue for drug development.[9][10]

Downstream Signaling Pathways Affected by Pan-KRAS Inhibition

By inhibiting KRAS activation, pan-KRAS inhibitors effectively block the downstream signaling cascades that drive tumorigenesis. The two primary pathways affected are:

-

RAF-MEK-ERK (MAPK) Pathway: This pathway is a critical regulator of cell proliferation, differentiation, and survival.[2][3][4] Inhibition of KRAS leads to a significant reduction in the phosphorylation of ERK (pERK).[1]

-

PI3K-AKT-mTOR Pathway: This pathway plays a crucial role in cell growth, metabolism, and survival.[2][3] Pan-KRAS inhibitors can also lead to decreased phosphorylation of AKT (pAKT).[1]

Quantitative Data on Pan-KRAS Inhibitors

The following table summarizes the reported in vitro potency of several pan-KRAS inhibitors against various KRAS mutant cell lines.

| Inhibitor | Target Cell Line | KRAS Mutation | IC50 (nM) | Reference |

| This compound | AsPC-1 | G12D | 0.7 | [11] |

| SW480 | G12V | 0.24 | [11] | |

| BAY-293 | PDAC Cell Lines | Various Mutants | 950 - 6640 | [1] |

| BI-2852 | PDAC Cell Lines | Various Mutants | 18830 - >100000 | [1] |

| ADT-007 | MIA PaCa-2 | G12C | 2.1 | [12] |

| Panc-1 | G12D | 2.4 | [12] | |

| SW1990 | G12D | 6.3 | [12] | |

| A549 | G12S | 6.8 | [12] | |

| CFPAC-1 | G12V | 5.8 | [12] | |

| SW480 | G12V | 6.5 | [12] | |

| MDA-MB-231 | G13D | 3.6 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of pan-KRAS inhibitors. Below are representative protocols for key in vitro assays.

1. Cell Viability Assay (e.g., AlamarBlue or CFSE)

-

Objective: To determine the anti-proliferative effect of a pan-KRAS inhibitor on cancer cell lines.

-

Methodology:

-

Seed KRAS mutant and wild-type cancer cells in 96-well plates at a predetermined density.

-

After 24 hours, treat the cells with a serial dilution of the pan-KRAS inhibitor or vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add a viability reagent (e.g., AlamarBlue or perform CFSE staining followed by flow cytometry).

-

Measure the fluorescence or absorbance according to the manufacturer's instructions.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[1]

-

2. Western Blot Analysis for Downstream Signaling

-

Objective: To assess the effect of a pan-KRAS inhibitor on the phosphorylation status of key downstream signaling proteins (e.g., ERK and AKT).

-

Methodology:

-

Plate KRAS mutant cells and allow them to adhere.

-

Treat the cells with the pan-KRAS inhibitor at various concentrations and time points.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against total ERK, p-ERK, total AKT, p-AKT, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9][10]

-

3. KRAS-SOS1 Interaction Assay (e.g., TR-FRET)

-

Objective: To quantify the ability of a pan-KRAS inhibitor to disrupt the interaction between KRAS and SOS1.

-

Methodology:

-

Use purified, recombinant KRAS and the catalytic domain of SOS1.

-

Label one protein with a donor fluorophore (e.g., terbium) and the other with an acceptor fluorophore (e.g., GFP).

-

In a microplate, incubate the labeled proteins in the presence of varying concentrations of the pan-KRAS inhibitor.

-

After incubation, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

-

A decrease in the FRET signal indicates disruption of the KRAS-SOS1 interaction.

-

Calculate the IC50 value from the dose-response curve.

-

Visualizations

KRAS Signaling Pathway and Points of Inhibition

Caption: KRAS signaling pathway and intervention points for pan-KRAS inhibitors.

Experimental Workflow for Cellular Potency Assessment

Caption: A typical experimental workflow for determining the IC50 of a pan-KRAS inhibitor.

Pan-KRAS inhibitors represent a significant breakthrough in the quest to drug one of the most challenging targets in oncology. By employing diverse mechanisms to disrupt the KRAS signaling axis, these inhibitors have demonstrated considerable preclinical and, in some cases, clinical promise. The continued development of novel pan-KRAS inhibitors, coupled with a deep understanding of their mechanisms of action and the application of robust experimental protocols, will be critical to realizing their full therapeutic potential for patients with KRAS-driven cancers.

References

- 1. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Pathology of Pancreatic Ductal Adenocarcinoma | MDPI [mdpi.com]

- 3. Advancements in gene therapies targeting mutant KRAS in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oncogenic KRAS-Induced Feedback Inflammatory Signaling in Pancreatic Cancer: An Overview and New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. aacrjournals.org [aacrjournals.org]

Pan-KRAS-IN-10: A Technical Overview of a Novel Pan-Mutant KRAS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a pivotal signaling molecule that, when mutated, becomes a key driver in numerous human cancers, including pancreatic, colorectal, and lung cancers. For decades, KRAS was considered "undruggable" due to its challenging molecular structure. The landscape of KRAS-targeted therapies has been transformed by the development of inhibitors targeting specific mutations, most notably KRAS G12C. However, the diversity of KRAS mutations necessitates the development of "pan-KRAS" inhibitors capable of targeting a broader range of mutant forms. This technical guide focuses on pan-KRAS-IN-10, a novel pan-KRAS inhibitor, providing a detailed overview of its discovery, mechanism of action, and preclinical development based on available data.

Discovery and Development of this compound

This compound, also identified as Compound 58, is a recently disclosed pan-KRAS inhibitor. Its discovery is part of a broader effort to identify small molecules that can effectively target multiple KRAS variants. Information regarding this compound is primarily available through the patent application WO2024060966A1, which describes a series of pan-KRAS inhibitor compounds.[1][2]

Mechanism of Action

This compound exhibits a novel mechanism of action that differentiates it from many earlier KRAS inhibitors. Instead of directly binding to the nucleotide-binding pocket, it mediates the formation of a ternary complex involving an intracellular chaperone protein, such as Cyclophilin A, and the KRAS protein. This ternary complex formation sterically hinders the interaction of KRAS with its downstream effector proteins, most notably RAF. By disrupting this crucial interaction, this compound effectively blocks the activation of downstream signaling cascades, including the MAPK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.

Caption: Mechanism of action of this compound.

Quantitative Data

This compound has demonstrated potent anti-proliferative activity in preclinical cell-based assays against cancer cell lines harboring different KRAS mutations. The available data for this compound (Compound 58) and related compounds from the same patent are summarized below.

| Compound | Target Cell Line | KRAS Mutation | IC50 (nM) | Reference |

| This compound (Compound 58) | AsPC-1 | G12D | 0.7 | [1] |

| SW480 | G12V | 0.24 | [1] | |

| pan-KRAS-IN-7 (Compound 25) | AsPC-1 | G12D | 0.35 | [3] |

| SW480 | G12V | 0.51 | [3] | |

| pan-KRAS-IN-8 (Compound 38) | AsPC-1 | G12D | 0.07 | [2] |

| SW480 | G12V | 0.18 | [2] | |

| pan-KRAS-IN-9 (Compound 52) | AsPC-1 | G12D | 0.24 | [4] |

| SW480 | G12V | 0.30 | [4] |

Experimental Protocols

Detailed experimental protocols for the discovery and development of this compound are not yet publicly available in peer-reviewed literature. The following are generalized protocols typical for the evaluation of pan-KRAS inhibitors, based on common methodologies in the field.

Synthesis of this compound (Compound 58)

The synthesis of this compound is expected to be a multi-step organic synthesis process. While the exact route is proprietary, the synthesis of similar complex heterocyclic small molecules typically involves:

-

Scaffold Construction: Stepwise assembly of the core heterocyclic scaffold using coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and cyclization reactions.

-

Functional Group Interconversion: Modification of functional groups to introduce necessary moieties for binding and desired physicochemical properties.

-

Final Assembly/Purification: Coupling of key intermediates followed by purification using techniques such as column chromatography and high-performance liquid chromatography (HPLC). Characterization is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Biochemical Assays (General Methodology)

To determine the direct inhibitory effect of this compound on the interaction between KRAS and its effectors, biochemical assays such as the following are commonly employed:

-

Surface Plasmon Resonance (SPR): To measure the binding affinity and kinetics of the compound to purified KRAS protein.

-

Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Polarization (FP) Assays: To quantify the disruption of the KRAS-RAF interaction in a high-throughput format.

Cell-Based Assays

Cell Proliferation Assay (e.g., CellTiter-Glo® or MTS Assay):

-

Cell Seeding: Cancer cell lines with known KRAS mutations (e.g., AsPC-1 [G12D], SW480 [G12V]) are seeded in 96-well or 384-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (typically 72 hours).

-

Viability Assessment: A viability reagent (e.g., CellTiter-Glo®) is added to the wells, and luminescence (proportional to ATP levels and cell viability) is measured using a plate reader.

-

Data Analysis: The results are normalized to vehicle-treated controls, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Western Blotting for Signaling Pathway Analysis:

-

Cell Lysis: Cells treated with this compound for various times and at different concentrations are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is probed with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH or β-actin), followed by incubation with corresponding secondary antibodies.

-

Detection: The protein bands are visualized using a chemiluminescence detection system.

In Vivo Xenograft Studies (General Methodology)

-

Cell Implantation: Human cancer cells (e.g., AsPC-1 or SW480) are subcutaneously injected into immunocompromised mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, and mice are then randomized into vehicle control and treatment groups.

-

Drug Administration: this compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at one or more dose levels and on a defined schedule.

-

Tumor Measurement and Body Weight Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target engagement and downstream pathway modulation by western blotting or immunohistochemistry.

Experimental Workflow Visualization

Caption: A generalized experimental workflow for the evaluation of pan-KRAS inhibitors.

Conclusion and Future Directions

This compound is a promising new pan-KRAS inhibitor with a distinct mechanism of action and potent preclinical activity against various KRAS-mutant cancer cell lines. The available data indicate its potential as a therapeutic agent for a wide range of KRAS-driven cancers. Further research and publication of detailed preclinical and clinical data will be crucial to fully understand its therapeutic potential, safety profile, and overall contribution to the growing arsenal of KRAS-targeted therapies. The development of pan-KRAS inhibitors like this compound represents a significant step towards addressing the challenge of KRAS-mutated cancers and offering new hope to patients.

References

Unveiling the Target Profile of pan-KRAS-IN-10: A Technical Guide

For Immediate Release

This technical document provides an in-depth analysis of the target profile for pan-KRAS-IN-10, a novel and potent inhibitor of Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS). Designed for researchers, scientists, and professionals in drug development, this guide details the compound's mechanism of action, quantitative inhibitory activities, and the experimental protocols utilized for its characterization.

Executive Summary

KRAS is a pivotal small GTPase that functions as a molecular switch in cellular signaling, cycling between an active GTP-bound and an inactive GDP-bound state.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, leading to constitutive activation of downstream pro-proliferative pathways, most notably the RAF-MEK-ERK (MAPK) cascade.[1] The development of inhibitors that can target multiple KRAS mutants, so-called "pan-KRAS" inhibitors, represents a significant therapeutic strategy.[2] this compound (also referred to as Compound 58) has emerged as a highly potent inhibitor of cancer cells harboring key KRAS mutations.[3] This document consolidates the available data to provide a comprehensive technical overview of its target profile.

Mechanism of Action and Signaling Pathway

This compound exerts its activity by targeting the KRAS protein, a key node in cellular signaling. In its active, GTP-bound state, KRAS recruits and activates effector proteins such as RAF, which initiates the MAPK/ERK signaling cascade, driving cell proliferation and survival.[4] While the precise molecular interactions of this compound are detailed in patent literature[1], the functional outcome of its engagement with mutant KRAS is the potent inhibition of cellular proliferation, as demonstrated by its nanomolar efficacy in KRAS-mutant cancer cell lines.[3]

Below is a diagram illustrating the canonical KRAS signaling pathway and the inhibitory role of a pan-KRAS inhibitor.

Quantitative Data Summary

This compound has demonstrated potent anti-proliferative activity against cancer cell lines with prevalent KRAS mutations. The following table summarizes the key quantitative data available for this compound.

| Assay Type | Cell Line | KRAS Mutation | Parameter | Value | Reference |

| Cell Proliferation | AsPC-1 | G12D | IC₅₀ | 0.7 nM | [3] |

| Cell Proliferation | SW480 | G12V | IC₅₀ | 0.24 nM | [3] |

| Table 1: Cellular Activity of this compound |

Experimental Protocols

The characterization of pan-KRAS inhibitors typically involves a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments relevant to determining the target profile of compounds like this compound.

Cell Viability (MTT/MTS) Assay

This assay is fundamental for determining the anti-proliferative effect of an inhibitor on cancer cell lines.

Principle: Metabolically active cells reduce a tetrazolium salt (like MTT or MTS) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.[5][6]

Protocol:

-

Cell Plating: Seed cancer cells (e.g., AsPC-1, SW480) in 96-well plates at a predetermined density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.[7]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 72 hours).[7]

-

Reagent Incubation: Add MTT (to a final concentration of 0.5 mg/mL) or MTS reagent to each well and incubate for 1-4 hours at 37°C.[5][6]

-

Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[5][6]

-

Data Analysis: Normalize the absorbance values to vehicle-treated controls and plot the results against the compound concentration to determine the IC₅₀ value using a non-linear regression model.

TR-FRET Biochemical Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are powerful tools for studying molecular interactions in a high-throughput format, such as KRAS nucleotide exchange or KRAS-effector binding.[8][9]

Principle: TR-FRET measures the proximity of two molecules labeled with a donor (e.g., Terbium) and an acceptor fluorophore. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. This can be used to monitor the disruption of a protein-protein interaction (e.g., KRAS-RAF) by an inhibitor.[10][11]

Protocol (Example: KRAS-RAF Interaction):

-

Reagent Preparation: Prepare assay buffer and recombinant proteins: His-tagged KRAS (GDP-loaded), GST-tagged RAF-RBD, and the guanine nucleotide exchange factor SOS1.

-

Nucleotide Exchange: Incubate GDP-loaded KRAS with SOS1 and GTP to facilitate the formation of active, GTP-bound KRAS.

-

Inhibitor Incubation: Add serially diluted this compound to the reaction mixture.

-

Effector Binding: Add GST-RAF-RBD to the wells and incubate to allow binding to active KRAS.

-

Detection: Add TR-FRET detection reagents: a Terbium-labeled anti-His antibody (donor) and an acceptor-labeled anti-GST antibody. Incubate to allow antibody binding.

-

Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).[10]

-

Data Analysis: Calculate the TR-FRET ratio (acceptor/donor emission) and plot against inhibitor concentration to determine the IC₅₀.

AlphaLISA Biochemical Assays

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another proximity-based assay used to quantify biomolecular interactions.[12][13]

Principle: The assay uses Donor and Acceptor beads that, when brought into close proximity by a binding event, generate a chemiluminescent signal. An inhibitor disrupting the interaction will cause a decrease in the signal.[12]

Protocol (Example: KRAS-GTP Binding):

-

Reaction Setup: In a microplate, combine biotinylated-GTP, GST-tagged KRAS G12C, and serially diluted this compound in assay buffer.

-

Bead Addition: Add Streptavidin-coated Donor beads and anti-GST-conjugated Acceptor beads.

-

Incubation: Incubate the plate in the dark to allow the binding reaction and bead proximity to occur.

-

Data Acquisition: Read the plate on an Alpha-enabled plate reader.

-

Data Analysis: The signal intensity is inversely proportional to the inhibitor's activity. Plot the signal against inhibitor concentration to determine the IC₅₀.

Conclusion

This compound is a highly potent, pan-KRAS inhibitor, demonstrating single-digit nanomolar to sub-nanomolar efficacy in suppressing the proliferation of cancer cells with G12D and G12V KRAS mutations. Its target profile suggests broad applicability for KRAS-driven cancers. The methodologies outlined in this document provide a framework for the continued investigation and characterization of this and other pan-KRAS inhibitors, which hold significant promise in oncology drug development.

References

- 1. WO2024060966A1 - Pan-kras inhibitor compound - Google Patents [patents.google.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. 4.3. Cell Viability Assay [bio-protocol.org]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. aurorabiolabs.com [aurorabiolabs.com]

- 12. revvity.com [revvity.com]

- 13. bpsbioscience.com [bpsbioscience.com]

Pan-KRAS-IN-10: A Technical Guide to its Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein frequently mutated in various cancers, including pancreatic, colorectal, and lung cancers. These mutations lock KRAS in a constitutively active state, driving uncontrolled cell proliferation and survival through downstream effector pathways. Pan-KRAS inhibitors represent a promising therapeutic strategy by targeting multiple KRAS mutants. This technical guide focuses on pan-KRAS-IN-10, providing a detailed overview of its effects on downstream signaling pathways, supported by quantitative data, experimental protocols, and visual diagrams.

Mechanism of Action

This compound is a potent inhibitor of KRAS, demonstrating significant anti-proliferative effects in cancer cell lines harboring KRAS mutations.[1][2][3][4] It is classified as an inhibitor of the MAPK/ERK pathway.[1] The primary mechanism of many pan-KRAS inhibitors involves disrupting the interaction between KRAS and its guanine nucleotide exchange factor, SOS1, which is crucial for KRAS activation. By preventing this interaction, these inhibitors block the loading of GTP onto KRAS, thereby keeping it in an inactive, GDP-bound state. This inactivation leads to the suppression of downstream signaling cascades.

Quantitative Data on Pan-KRAS Inhibitor Activity

The following tables summarize the quantitative data on the inhibitory effects of this compound and other relevant pan-KRAS inhibitors on cell proliferation and downstream signaling pathways.

Table 1: Anti-Proliferative Activity of this compound

| Cell Line | KRAS Mutant | IC50 (nM) |

| AsPC-1 (Pancreatic) | G12D | 0.7[1][2][3][4] |

| SW480 (Colorectal) | G12V | 0.24[1][2][3][4] |

Table 2: Anti-Proliferative Activity of Other Pan-KRAS Inhibitors

| Inhibitor | Cell Line | KRAS Mutant | IC50 (nM) |

| Pan KRas-IN-1 | AsPC-1 | G12D | 9[5] |

| Pan KRas-IN-1 | A549 | G12S | 11[5] |

| Pan KRas-IN-1 | HCT116 | G13D | 23[5] |

| Pan KRas-IN-1 | NCI-H358 | G12C | 6[5] |

| Pan KRas-IN-1 | NCI-H460 | Q61H | 12[5] |

| Pan KRas-IN-1 | NCI-H727 | G12V | 29[5] |

| Pan KRas-IN-1 | PSN-1 | G12R | 681[5] |

| BI-2865 | BaF3 | G12C, G12D, G12V | ~140[6] |

Table 3: Inhibition of Downstream Signaling by Pan-KRAS Inhibitors

| Inhibitor | Cell Line | Pathway Component | IC50 (nM) |

| Pan KRas-IN-1 | AsPC-1 | p-ERK | 9[5] |

| Pan KRas-IN-1 | A549 | p-ERK | 11[5] |

| Pan KRas-IN-1 | HCT116 | p-ERK | 23[5] |

| Pan KRas-IN-1 | NCI-H358 | p-ERK | 6[5] |

| Pan KRas-IN-1 | NCI-H460 | p-ERK | 12[5] |

| Pan KRas-IN-1 | NCI-H727 | p-ERK | 29[5] |

| Pan KRas-IN-1 | PSN-1 | p-ERK | 681[5] |

Signaling Pathways Affected by Pan-KRAS Inhibition

Pan-KRAS inhibitors primarily impact two major downstream signaling pathways: the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways are critical for cell proliferation, survival, and differentiation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.

Cell Viability Assay (Crystal Violet Method)

This protocol is used to assess the anti-proliferative effects of this compound on adherent cancer cell lines.

Materials:

-

Adherent cancer cell lines (e.g., AsPC-1, SW480)

-

Complete cell culture medium

-

96-well tissue culture plates

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fixing solution: 4% paraformaldehyde (PFA) in PBS or 100% methanol

-

Staining solution: 0.5% (w/v) crystal violet in 20% methanol

-

Solubilization solution: 10% acetic acid or 1% SDS in PBS

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells. Incubate for 72 hours.

-

Fixation: Carefully aspirate the medium. Gently wash the cells once with 200 µL of PBS. Add 100 µL of fixing solution to each well and incubate for 15 minutes at room temperature.

-

Staining: Remove the fixing solution and wash the plate with water. Add 100 µL of 0.5% crystal violet staining solution to each well and incubate for 20 minutes at room temperature.

-

Washing: Gently wash the plate with water multiple times until the water runs clear. Invert the plate on a paper towel to dry completely.

-

Solubilization: Add 100 µL of solubilization solution to each well. Place the plate on a shaker for 15-20 minutes to ensure complete solubilization of the dye.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the IC50 value.

References

The Advent of Pan-KRAS Inhibition: A Paradigm Shift in Oncology

A Technical Guide for Researchers and Drug Development Professionals

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) has long been considered one of the most challenging targets in oncology. As a pivotal node in cellular signaling, activating mutations in the KRAS gene are drivers in approximately 25% of all human cancers, with a particularly high prevalence in lethal malignancies such as pancreatic, colorectal, and lung cancers.[1] For decades, the smooth surface of the KRAS protein and its high affinity for GTP made direct inhibition seem an insurmountable task, earning it the moniker "undruggable".[2] However, recent breakthroughs, particularly the development of covalent inhibitors targeting the KRAS G12C mutation, have shattered this perception and ushered in a new era of targeted therapy.[3] Building on this success, the focus has now expanded to a more ambitious goal: the development of pan-KRAS inhibitors capable of targeting a wide spectrum of KRAS mutations. This guide provides an in-depth technical overview of the significance, mechanisms, and a pathway forward for pan-KRAS inhibition in oncology.

The KRAS Signaling Axis: A Central Regulator of Cell Fate

KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[4] This cycle is tightly regulated by guanine nucleotide exchange factors (GEFs), such as Son of Sevenless 1 (SOS1), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS, leading to its inactivation.[5] Oncogenic mutations, most commonly occurring at codons 12, 13, and 61, impair the ability of KRAS to hydrolyze GTP, locking it in a constitutively active state.[6] This persistent activation triggers a cascade of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive uncontrolled cell proliferation, survival, and differentiation – the hallmarks of cancer.[7]

Figure 1: Simplified KRAS signaling pathway and points of therapeutic intervention.

The Rise of Pan-KRAS Inhibitors: Targeting a Broader Mutational Landscape

While allele-specific inhibitors like sotorasib and adagrasib have demonstrated clinical benefit for patients with KRAS G12C-mutant tumors, this mutation accounts for only a fraction of all KRAS-driven cancers.[8] Pan-KRAS inhibitors aim to address this limitation by targeting multiple KRAS mutants, including the highly prevalent G12D and G12V mutations.[9] These inhibitors typically bind to the inactive, GDP-bound state of KRAS, preventing its subsequent activation.[3] A key challenge in their development is achieving selectivity for KRAS over other RAS isoforms (HRAS and NRAS) to minimize off-target toxicity.[10]

Preclinical Efficacy of Pan-KRAS Inhibitors

A number of pan-KRAS inhibitors are currently in preclinical and early clinical development. The data below summarizes the in vitro and in vivo activity of representative compounds.

| Compound | Target | Cell Line | IC50 (nM) | In Vivo Model | Tumor Growth Inhibition (TGI) | Reference |

| BI-2493 | pan-KRAS | H358 (KRAS G12C) | - | Xenograft (KRAS G12C) | ~100% at 90 mg/kg | [11] |

| Engineered BaF3 (KRAS G12V) | - | Xenograft (KRAS G12V) | Dose-dependent | [12] | ||

| Engineered BaF3 (KRAS G12D) | - | - | - | [11] | ||

| BI-2865 | pan-KRAS | H358 (KRAS G12C) | 26 | Xenograft (KRAS G12C, G12D, G12V, A146V) | Significant | [13] |

| GP2D (KRAS G12D) | >4000 | - | - | [11] | ||

| MRTX1133 | KRAS G12D | - | 0.14 (biochemical) | Lung, Pancreatic, CRC xenografts | Strong anti-cancer properties | [1][14] |

Clinical Landscape of Pan-RAS Inhibition

While dedicated pan-KRAS inhibitors are still in early development, pan-RAS inhibitors, which target all RAS isoforms, are further along in clinical trials, providing valuable insights into the potential of this broader approach.

| Compound | Target | Phase | Cancer Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Reference |

| RMC-6236 (daraxonrasib) | pan-RAS (ON-state) | I/III | Pancreatic Cancer (KRAS G12X) | 29% (2nd line) | 8.5 (2nd line) | [10][15] |

| Pancreatic Cancer (any RAS mutation) | 22% (3rd+ line) | 7.6 (any RAS mutation) | [15] | |||

| Non-Small Cell Lung Cancer | 38% | - | [16] | |||

| BI 1701963 | SOS1 | I | Advanced Solid Tumors (KRAS mutated) | - | - | [14] |

Experimental Protocols for Evaluating Pan-KRAS Inhibitors

The development of effective pan-KRAS inhibitors relies on a robust suite of biochemical and cell-based assays to characterize their potency, selectivity, and mechanism of action.

KRAS Activation (Pull-down) Assay

This assay is used to measure the levels of active, GTP-bound KRAS in cells.

Principle: A fusion protein containing the Ras-binding domain (RBD) of a downstream effector (e.g., RAF1), which specifically binds to GTP-bound RAS, is used to "pull down" active KRAS from cell lysates. The amount of pulled-down KRAS is then quantified by Western blotting.

Protocol Outline:

-

Cell Lysis: Culture and treat cells with the test compound. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.

-

Lysate Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Affinity Precipitation: Incubate the lysates with the RBD-conjugated beads (e.g., agarose or magnetic beads) to capture GTP-bound KRAS.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for KRAS. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.[7][17][18]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in a culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.

Protocol Outline:

-

Cell Seeding: Seed cells in a multi-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the pan-KRAS inhibitor. Include appropriate controls (e.g., vehicle-only).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Reagent Addition: Add the CellTiter-Glo® reagent to each well and mix to induce cell lysis and initiate the luminescent reaction.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[6][19]

The Drug Discovery and Development Workflow

The path from identifying a potential pan-KRAS inhibitor to its clinical application is a multi-step process.

Figure 2: A generalized workflow for pan-KRAS inhibitor drug discovery and development.

Future Directions and Challenges

The development of pan-KRAS inhibitors holds immense promise for a large population of cancer patients. However, several challenges remain. Achieving high selectivity for KRAS over other RAS isoforms is critical to minimize toxicity.[10] Furthermore, the emergence of resistance, a common phenomenon with targeted therapies, will need to be addressed through rational combination strategies.[13] Co-targeting upstream regulators like SOS1 or downstream effectors in the MAPK and PI3K pathways are promising approaches to enhance efficacy and overcome resistance.[2][20] The ongoing clinical trials of pan-RAS inhibitors will provide crucial data on the safety and efficacy of this therapeutic strategy and will pave the way for the next generation of pan-KRAS specific agents. The continued integration of structural biology, computational modeling, and innovative screening platforms will be instrumental in realizing the full potential of pan-KRAS inhibition in oncology.[21]

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. blog.crownbio.com [blog.crownbio.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. huborganoids.nl [huborganoids.nl]

- 9. Sunrise Oncology divulges new interaction inhibitors targeting KRAS mutations | BioWorld [bioworld.com]

- 10. Revolution aims for Phase III trial with pan-RAS inhibitor [synapse.patsnap.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]

- 13. mdpi.com [mdpi.com]

- 14. Novel paradigms in KRAS targeting: Unveiling strategies to combat drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. letswinpc.org [letswinpc.org]

- 16. The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer (21.03.2025) [di.aerzteblatt.de]

- 17. abcam.com [abcam.com]

- 18. assets.fishersci.com [assets.fishersci.com]

- 19. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Integration of signaling pathway and bromodomain and extra-terminal domain inhibition for the treatment of mutant Kirsten rat sarcoma viral oncogene homolog cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Computer-Aided Drug Design Boosts RAS Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Pan-KRAS-IN-10: A Technical Guide to its Effect on the KRAS G12D Mutation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, acts as a key driver in numerous human cancers, including pancreatic, colorectal, and lung cancers. The KRAS G12D mutation is one of the most prevalent and challenging oncogenic drivers to target therapeutically. This technical guide provides an in-depth overview of pan-KRAS-IN-10, a novel pan-KRAS inhibitor, and its specific effects on the KRAS G12D mutation. This compound, also identified as Compound 58 in patent literature, operates through a unique mechanism of action, inducing a ternary complex formation to inhibit downstream signaling.[1][2] This document details the quantitative data, experimental protocols, and signaling pathways associated with this compound's activity against KRAS G12D.

Mechanism of Action

This compound is a pan-KRAS inhibitor that functions by mediating the formation of a ternary complex between the KRAS protein and an abundant intracellular chaperone protein, such as Cyclophilin A (CypA).[1] This induced proximity sterically hinders the interaction of KRAS with its downstream effector proteins, most notably RAF kinases. By preventing this crucial interaction, this compound effectively blocks the activation of the downstream RAF-MEK-ERK (MAPK) and PI3K-AKT signaling pathways, which are critical for cancer cell proliferation, survival, and differentiation.[1] This mechanism is distinct from covalent inhibitors that target specific KRAS mutations like G12C.[1]

Quantitative Data

The inhibitory activity of this compound has been quantified in various cancer cell lines harboring the KRAS G12D mutation. The following table summarizes the available in vitro efficacy data.

| Compound | Cell Line | KRAS Mutation | Assay Type | IC50 (nM) | Source |

| This compound (Compound 58) | AsPC-1 | G12D | Cell Proliferation | 0.7 | [3] |

| This compound (Compound 58) | SW480 | G12V | Cell Proliferation | 0.24 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on KRAS G12D mutant cells, based on the available information and standard laboratory practices for similar inhibitors.

Cell Viability Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of KRAS G12D mutant cancer cells.

-

Cell Line: AsPC-1 (human pancreatic adenocarcinoma, KRAS G12D).

-

Procedure:

-

AsPC-1 cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

The following day, cells are treated with a serial dilution of this compound or DMSO as a vehicle control.

-

After a 72-hour incubation period, cell viability is assessed using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is measured using a plate reader.

-

The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Western Blot Analysis for Signaling Pathway Inhibition

-

Objective: To assess the effect of this compound on the phosphorylation status of key downstream effector proteins in the MAPK and PI3K-AKT signaling pathways.

-

Cell Line: AsPC-1 (KRAS G12D).

-

Procedure:

-

AsPC-1 cells are seeded in 6-well plates and grown to 70-80% confluency.

-

Cells are then treated with various concentrations of this compound or DMSO for a specified time (e.g., 2, 6, 24 hours).

-

Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins, such as p-ERK (T202/Y204), ERK, p-AKT (S473), AKT, and a loading control (e.g., GAPDH or β-actin).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway affected by this compound and a typical experimental workflow.

Caption: KRAS G12D signaling pathway and the inhibitory mechanism of this compound.

Caption: A typical workflow for Western Blot analysis of MAPK pathway inhibition.

Conclusion

This compound represents a promising therapeutic agent for cancers driven by KRAS mutations, including the prevalent G12D alteration. Its unique mechanism of inducing a ternary complex to allosterically inhibit KRAS signaling offers a novel strategy to target this historically challenging oncoprotein. The potent, nanomolar inhibition of KRAS G12D mutant cell proliferation underscores its potential. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy and safety profile of this compound. This guide provides a foundational understanding for researchers and drug developers working on novel KRAS-targeted therapies.

References

- 1. WO2024060966A1 - Pan-kras inhibitor compound - Google Patents [patents.google.com]

- 2. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2024060966A1 - ä¸ç§pan-KRASæå¶åååç© - Google Patents [patents.google.com]

Pan-KRAS-IN-10: A Technical Overview of its Activity Against the KRAS G12V Mutation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of pan-KRAS-IN-10, a potent inhibitor of KRAS, with a specific focus on its activity against the KRAS G12V mutation. The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, becomes a key driver in numerous human cancers, including pancreatic, colorectal, and non-small cell lung cancers. The G12V mutation, a glycine-to-valine substitution at codon 12, is one of the most prevalent oncogenic KRAS alterations, locking the protein in a constitutively active, GTP-bound state. This leads to aberrant downstream signaling, promoting uncontrolled cell proliferation and survival. Pan-KRAS inhibitors are designed to target multiple KRAS mutants, offering a broader therapeutic window compared to allele-specific inhibitors.

Mechanism of Action

Pan-KRAS inhibitors typically function by disrupting critical protein-protein interactions or by locking KRAS in an inactive state. While the specific mechanism for this compound is part of ongoing research, inhibitors in this class, such as BI-2852 and BAY-293, are known to block the interaction between KRAS and Son of Sevenless 1 (SOS1), a key guanine nucleotide exchange factor (GEF).[1] By preventing the SOS1-mediated exchange of GDP for GTP, these inhibitors effectively trap KRAS in its inactive, GDP-bound conformation. This action prevents the activation of downstream effector pathways, thereby suppressing the oncogenic signaling cascade.[1] this compound is understood to operate through a similar mechanism, inhibiting the proliferation of KRAS-mutant cancer cells.

KRAS Activation Cycle and Inhibition

References

Methodological & Application

Application Notes and Protocols for pan-KRAS-IN-10 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the use of pan-KRAS-IN-10, a potent inhibitor of KRAS, in a cell culture setting. The provided methodologies are intended to guide researchers in assessing the anti-proliferative effects and mechanism of action of this compound. Included are protocols for cell viability assays and Western blot analysis to measure the impact on downstream signaling pathways. Quantitative data for this compound and other relevant pan-KRAS inhibitors are summarized for comparative purposes. Additionally, signaling pathway and experimental workflow diagrams are provided to visually represent the processes described.

Introduction

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a small GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in KRAS are among the most common drivers of human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[2] These mutations often lock KRAS in a constitutively active state, leading to aberrant activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and differentiation.[1][3]

pan-KRAS inhibitors are a class of anti-cancer compounds designed to target various KRAS mutants, offering a therapeutic strategy for a broad range of KRAS-driven cancers.[1] this compound is an inhibitor that has demonstrated potent anti-proliferative activity in KRAS-mutated cancer cell lines.[4] This document outlines a detailed protocol for the experimental use of this compound in cell culture to evaluate its efficacy and mechanism of action.

Mechanism of Action

This compound, like other pan-KRAS inhibitors, is designed to interfere with the function of mutated KRAS proteins. While the precise mechanism for this compound is not extensively detailed in the provided search results, the general mechanism for pan-KRAS inhibitors involves either disrupting the interaction between KRAS and its guanine nucleotide exchange factor, SOS1, or blocking the interaction of KRAS with its downstream effector proteins, such as c-RAF.[1][5] By inhibiting these interactions, pan-KRAS inhibitors effectively block the propagation of oncogenic signals, leading to a reduction in the phosphorylation of downstream targets like ERK and AKT, and ultimately inhibiting cancer cell proliferation.[1][5]

Caption: this compound Signaling Pathway Inhibition.

Quantitative Data

The following table summarizes the reported in vitro efficacy of this compound and provides a comparison with other relevant pan-KRAS inhibitors.

| Compound | Cell Line | KRAS Mutation | IC50 (nM) | Assay Type | Reference |

| This compound | AsPC-1 | G12D | 0.7 | Proliferation Assay | [4] |

| This compound | SW480 | G12V | 0.24 | Proliferation Assay | [4] |

| BAY-293 | PANC-1 | G12D | ~1000 | Proliferation Assay | [1] |

| BAY-293 | Multiple CRC Cell Lines | Various | 1150 - 5260 | Proliferation Assay | [1] |

| BI-2852 | Multiple CRC Cell Lines | Various | 19210 - >100000 | Proliferation Assay | [1] |

CRC: Colorectal Cancer

Experimental Protocols

The following are representative protocols for the use of this compound in cell culture. These should be adapted based on the specific cell line and experimental goals.

Cell Culture and Maintenance

-

Cell Lines: AsPC-1 (pancreatic cancer, KRAS G12D) and SW480 (colorectal cancer, KRAS G12V) are recommended based on available data.[4] Other KRAS-mutant cell lines can also be used.

-

Culture Medium: Use the recommended medium for the specific cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Passage cells upon reaching 80-90% confluency.

This compound Preparation

-

Reconstitution: Reconstitute lyophilized this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Working Solutions: Prepare fresh dilutions of this compound from the stock solution in the appropriate cell culture medium immediately before use.

Cell Viability (Proliferation) Assay

This protocol is designed to determine the IC50 value of this compound.

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.

-

Incubate overnight to allow for cell attachment.

-

-

Treatment:

-

Prepare a serial dilution of this compound in culture medium. A suggested concentration range is 0.01 nM to 1000 nM. Include a vehicle control (DMSO-treated) group.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for 72 hours.

-

-

Viability Assessment (using CellTiter-Glo® as an example):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the normalized data against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Caption: Cell Viability Assay Workflow.

Western Blot Analysis for Pathway Modulation

This protocol assesses the effect of this compound on the phosphorylation of downstream effectors like ERK.

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.

-

Allow cells to attach overnight.

-

Treat cells with this compound at various concentrations (e.g., 1x, 5x, and 10x the IC50 value) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-ERK signal to the total ERK signal.

-

Compare the normalized p-ERK levels in treated samples to the vehicle control to determine the extent of pathway inhibition.

-

Troubleshooting

-

High IC50 values: This could be due to cell line resistance, incorrect inhibitor concentration, or issues with the assay. Verify the inhibitor concentration and cell seeding density. Consider using a different cell viability assay.

-

No change in p-ERK levels: The treatment time may be too short or too long. Perform a time-course experiment to determine the optimal time point for observing pathway inhibition. Ensure the antibody is validated and working correctly.

-

Inconsistent results: Ensure consistent cell passage number, seeding density, and treatment conditions. Prepare fresh dilutions of the inhibitor for each experiment.

Conclusion

This compound is a potent inhibitor of KRAS-mutant cancer cells. The protocols outlined in this document provide a framework for researchers to investigate its anti-proliferative activity and its impact on KRAS-mediated signaling pathways. Careful experimental design and execution are crucial for obtaining reliable and reproducible results. These studies will contribute to a better understanding of the therapeutic potential of pan-KRAS inhibitors in the treatment of KRAS-driven cancers.

References

- 1. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting KRAS in Pancreatic Ductal Adenocarcinoma: The Long Road to Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mutant KRAS inhibitors enter the scene of precision therapeutics for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for pan-KRAS-IN-10 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing pan-KRAS-IN-10, a potent inhibitor of KRAS, in various cell-based assays. The following sections offer step-by-step methodologies for assessing its anti-proliferative activity, its impact on downstream signaling pathways, and its direct engagement with the KRAS target within a cellular context.

Introduction

KRAS is a frequently mutated oncogene in human cancers, making it a critical target for therapeutic development. This compound is a small molecule inhibitor designed to target multiple KRAS mutants. These protocols are intended to guide researchers in the effective use of this compound for in vitro cancer cell line studies.

Compound Information

| Compound Name | This compound (also known as Compound 58)[1] |

| Mechanism of Action | Pan-inhibitor of KRAS, targeting multiple mutant forms of the protein.[1] It is designed to interfere with KRAS signaling pathways that drive cell proliferation. |

| Reported Activity | Inhibits proliferation of KRAS mutant cells with high potency.[1] |

| Solubility | Soluble in DMSO for in vitro use.[2] Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store at -20°C or -80°C. Further dilute in cell culture medium for experiments. |

Data Presentation: In Vitro Proliferative Activity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in KRAS mutant cancer cell lines.

| Cell Line | KRAS Mutation | IC50 (nM) | Reference |

| AsPC-1 | G12D | 0.7 | [1] |

| SW480 | G12V | 0.24 | [1] |

Experimental Protocols

Cell Proliferation Assay (2D Culture)

This protocol outlines the determination of the anti-proliferative effect of this compound using a luminescence-based cell viability assay, such as CellTiter-Glo®.

Materials:

-

KRAS mutant cell lines (e.g., AsPC-1, SW480)

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound

-

96-well clear bottom, white-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a pre-determined optimal density. A recommended starting density for AsPC-1 cells is 2 x 10⁴ cells/cm².[3] For a standard 96-well plate, a starting point of 5,000 cells per well is suggested.[4]

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete growth medium. A typical concentration range to test would be from 0.01 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Cell Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings of the treated wells to the vehicle control wells.

-

Plot the normalized data against the logarithm of the compound concentration.

-

Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve) in a suitable software like GraphPad Prism.

-

Experimental Workflow for Cell Proliferation Assay

Caption: Workflow for the 2D cell proliferation assay.

Western Blotting for KRAS Pathway Modulation

This protocol is for assessing the effect of this compound on the phosphorylation status of key downstream effectors of the KRAS signaling pathway, such as ERK and AKT.

Materials:

-

KRAS mutant cell lines

-

6-well plates

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and blotting apparatus

-

PVDF or nitrocellulose membranes

-

Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-pAKT (Ser473), anti-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound (e.g., 10x IC50, IC50, 0.1x IC50) and a vehicle control for a predetermined time (e.g., 3 hours).[5]

-

Wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the phosphorylated protein levels to the total protein levels.

-

KRAS Downstream Signaling Pathway

Caption: Simplified KRAS signaling pathway and the point of inhibition by this compound.

NanoBRET™ Target Engagement Assay

This protocol provides a method to quantify the direct binding of this compound to KRAS in live cells using the NanoBRET™ Target Engagement (TE) Intracellular RAS Assay.[6][7][8] This assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged KRAS protein by a competitive inhibitor.

Materials:

-

HEK293 cells (or other suitable cell line)

-

NanoBRET™ TE Intracellular RAS Assay components (including vectors for NanoLuc®-KRAS fusion and fluorescent tracer)

-

This compound

-

96-well or 384-well white plates

-

Transfection reagent

-

Luminometer capable of measuring BRET signals

Protocol:

-

Cell Transfection:

-

Co-transfect HEK293 cells with the LgBiT®-KRAS and SmBiT®-KRAS fusion vectors according to the manufacturer's protocol.

-

Plate the transfected cells in white assay plates and incubate for 24 hours.

-

-

Compound and Tracer Addition:

-

Prepare serial dilutions of this compound in Opti-MEM® or other suitable medium.

-

Add the fluorescent NanoBRET™ RAS tracer to the cells at the recommended concentration.

-

Immediately add the this compound dilutions or vehicle control to the wells.

-

-

Signal Measurement:

-

Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.[6]

-

Add the NanoBRET™ substrate and read the donor and acceptor emission signals on a BRET-capable plate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Normalize the BRET ratios to the vehicle control.

-

Plot the normalized BRET ratio against the logarithm of the compound concentration and determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

-

NanoBRET™ Target Engagement Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. AsPC-1 Cells [cytion.com]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. NanoBRET® TE Intracellular RAS Assay Technical Manual [worldwide.promega.com]

- 8. NanoBRET® TE Intracellular RAS Assay [promega.kr]

Application Notes and Protocols for pan-KRAS-IN-10 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

pan-KRAS-IN-10 is a potent inhibitor of KRAS, targeting various mutated forms of the protein.[1] This document provides detailed application notes and protocols for the utilization of this compound in in vitro research settings. The information compiled herein is intended to guide researchers in the effective use of this compound for investigating KRAS-dependent signaling pathways and its potential as a therapeutic agent.

Compound Information and Properties

Structure and Mechanism of Action: this compound is a small molecule inhibitor designed to target human tumor mutated KRAS.[1] While the precise mechanism of action for this compound is not extensively detailed in the public domain, pan-KRAS inhibitors, in general, function by interfering with KRAS signaling. This can be achieved by various means, such as inhibiting the interaction of KRAS with its downstream effectors like c-RAF, or by blocking the nucleotide exchange process that leads to KRAS activation.

Biological Activity: this compound has demonstrated potent anti-proliferative activity in cancer cell lines harboring KRAS mutations. Specifically, it inhibits the proliferation of AsPC-1 cells (with a G12D mutation) and SW480 cells (with a G12V mutation) with IC50 values of 0.7 nM and 0.24 nM, respectively.[1]

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | KRAS Mutation | IC50 (nM) |

| AsPC-1 | G12D | 0.7 |

| SW480 | G12V | 0.24 |

Solubility and Preparation of Stock Solutions

Table 2: General Solubility and Stock Solution Preparation

| Solvent | Recommended Concentration | Notes |

| DMSO | ≥ 10 mM | For initial stock solution preparation. It is common for similar compounds to have good solubility in DMSO. |

| Ethanol | Limited solubility expected | Not generally recommended for primary stock solutions unless experimentally verified. |

| Water | Poor solubility expected | Not recommended for initial stock solution. Dilution of DMSO stock into aqueous media is the standard procedure. |

Protocol for Stock Solution Preparation (General Guidance):

-

Preparation of a 10 mM Stock Solution in DMSO:

-

Equilibrate the vial of this compound to room temperature before opening.

-

Calculate the required volume of DMSO to achieve a 10 mM concentration based on the molecular weight of this compound (if known) and the amount of compound provided.

-

Add the calculated volume of high-purity, anhydrous DMSO to the vial.

-

Gently vortex or sonicate the vial until the compound is completely dissolved.

-

Visually inspect the solution to ensure there are no undissolved particles.

-

-

Storage of Stock Solutions:

-

Based on stability information for similar compounds like pan-KRAS-IN-2, it is recommended to store the DMSO stock solution at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[2]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Experimental Protocols for In Vitro Studies

The following are generalized protocols for common in vitro assays. Optimal conditions, such as cell seeding density, treatment duration, and inhibitor concentration, should be determined empirically for each specific cell line and experimental setup.

Cell Viability Assay (e.g., MTS or CellTiter-Glo® Assay)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

KRAS-mutant and KRAS-wildtype cancer cell lines

-

Complete cell culture medium

-

96-well clear or opaque-walled tissue culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTS or CellTiter-Glo® reagent

-

Plate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity. A vehicle control (medium with the same concentration of DMSO) must be included.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

-

Cell Viability Measurement:

-

Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours for MTS, 10 minutes for CellTiter-Glo®).

-

Measure the absorbance (for MTS) or luminescence (for CellTiter-Glo®) using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance/luminescence from all readings.

-

Normalize the data to the vehicle-treated control wells (set as 100% viability).

-

Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Western Blot Analysis for KRAS Signaling Pathway Modulation

This protocol is used to determine the effect of this compound on the phosphorylation status of key downstream effectors of the KRAS pathway, such as ERK and AKT.

Materials:

-

KRAS-mutant cancer cell lines

-

6-well tissue culture plates

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-